molecular formula C19H16N4O2S2 B6480099 2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940993-67-9

2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480099
CAS No.: 940993-67-9
M. Wt: 396.5 g/mol
InChI Key: ZKGBYBQAXNCTTA-AATRIKPKSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group. Position 2 is occupied by an (E)-configured ethenyl group linked to a thiophen-2-yl moiety, while position 5 contains a piperazine ring acylated with a thiophene-2-carbonyl group.

Properties

IUPAC Name

5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c20-13-15-19(25-17(21-15)6-5-14-3-1-11-26-14)23-9-7-22(8-10-23)18(24)16-4-2-12-27-16/h1-6,11-12H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBYBQAXNCTTA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (referred to as Compound A ) is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

Compound A features a complex structure that includes thiophene rings, an oxazole moiety, and a piperazine group. Its molecular formula is C21H16N4O2S3C_{21}H_{16}N_4O_2S_3 with a molecular weight of approximately 380.54 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including Compound A. In vitro tests against a range of pathogenic bacteria and fungi have shown promising results:

Compound Target Organism Activity (Zone of Inhibition)
Compound AEscherichia coliSignificant inhibition observed
Compound AGram-positive bacteriaEffective against Staphylococcus aureus
Compound AFungal strainsLimited activity noted

The results indicate that while Compound A exhibits notable antibacterial activity, its antifungal effects are less pronounced, aligning with findings from other thiophene-based compounds .

Anticancer Activity

The anticancer potential of Compound A has also been investigated. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), using the MTT assay to determine cell viability:

Cell Line IC50 (µM) Reference
HepG2< 25
MCF-7< 25
PC-3Not specified

These findings suggest that Compound A may induce cytotoxicity in cancer cells, potentially through mechanisms such as apoptosis and cell cycle arrest. The structural characteristics, particularly the presence of the oxazole and thiophene rings, are believed to contribute to its activity by interacting with cellular targets involved in tumorigenesis .

The mechanisms underlying the biological activities of Compound A are still under investigation. Preliminary studies suggest that it may inhibit critical pathways involved in cell proliferation and survival. For instance:

  • Inhibition of DNA/RNA Synthesis : Thiophene derivatives have been shown to interfere with nucleic acid synthesis, which is crucial for cancer cell replication.
  • Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various signaling pathways.
  • Enzyme Inhibition : Potential inhibition of kinases and phosphodiesterases involved in cell signaling may also play a role in its anticancer effects .

Case Studies

A detailed case study involving the synthesis and biological evaluation of thiophene derivatives highlighted the efficacy of similar compounds in targeting cancer cells. For example, a series of substituted thiophenes were synthesized and tested for their anticancer activity against HepG2 and MCF-7 cell lines, revealing IC50 values comparable to those observed for Compound A .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this structure. Specifically, derivatives of 2-(thiophen-2-yl)ethenyl have been evaluated for their inhibitory effects on dengue virus polymerase. A significant finding was that certain analogs exhibited submicromolar activity against all four serotypes of dengue virus, indicating their potential as antiviral agents .

Antimicrobial Properties

Research has also explored the antimicrobial activity of related thiophene derivatives. Compounds synthesized from similar precursors demonstrated notable effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa, while showing limited activity against Gram-positive bacteria and fungi . This suggests that modifications to the thiophene structure can enhance antimicrobial efficacy.

Potential in Cancer Therapy

The structural features of this compound suggest potential applications in cancer therapy. Compounds containing oxazole and thiophene rings have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Further studies are needed to elucidate specific mechanisms and therapeutic potentials.

Case Study 1: Dengue Virus Inhibition

A study conducted on a series of compounds derived from 2-(thiophen-2-yl)ethenyl showed promising results in inhibiting dengue virus replication. The most effective compounds were identified through high-throughput screening (HTS), demonstrating significant antiviral activity against clinical isolates .

Case Study 2: Antimicrobial Screening

In a separate investigation, a library of thiophene-based compounds was screened for antimicrobial properties. Among them, several exhibited potent activity against Pseudomonas aeruginosa, indicating their potential use as therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several analogues, differing primarily in substituents on the oxazole core, piperazine linker, or aryl/heteroaryl groups. Key comparisons include:

Compound Name Key Structural Differences Synthesis Route Pharmacological Notes
D465-0269 () 3,4-Dimethoxyphenyl ethenyl group instead of thiophen-2-yl ethenyl Multi-component reaction (exact route unclear) Screening compound; no activity data
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile () Ethylpiperazine, sulfonylphenyl substituent instead of thiophene-carbonylpiperazine Not detailed in evidence Unknown biological activity
Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) () Trifluoromethylphenyl-piperazine instead of thiophene-carbonylpiperazine; no oxazole core Amide coupling Structural analog for receptor binding

Electronic and Steric Effects

  • Thiophene vs.
  • Piperazine Linker Modifications : The thiophene-2-carbonyl group on piperazine (target compound) introduces rigidity and planar geometry, contrasting with the sulfonyl group in ’s compound, which may reduce metabolic stability due to higher polarity .

Research Findings and Limitations

Structural Validation Challenges

  • Crystallographic data for such complex heterocycles is sparse. Tools like SHELX () are critical for resolving stereochemistry, particularly the (E)-configured ethenyl group .

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